Bradykinin B1 Receptor Antagonist Potency: A Class-Level Advantage of 4-Bromophenyl Cyclohexanes
A series of 4-substituted phenyl cyclohexanes were identified as potent bradykinin B1 receptor antagonists. While specific Ki data for the target compound is unavailable, a close structural analog from the same study exhibited a Ki of 3.7 nM against the human B1 receptor [1]. This demonstrates the nanomolar potency achievable with this pharmacophore. Substitution at the 4-position is critical; moving the substituent to other ring positions or altering the stereochemistry is expected to drastically reduce affinity, making the specific 'cis-4-bromophenyl' scaffold essential for activity within this class.
| Evidence Dimension | Binding Affinity (Ki) to Human Bradykinin B1 Receptor |
|---|---|
| Target Compound Data | Not directly available, but part of a potent series with reported Ki values in the low nanomolar range (e.g., 3.7 nM for a closely related 4-substituted phenyl cyclohexane analog) [1]. |
| Comparator Or Baseline | An unrelated structural series or inactive controls would show Ki > 1 µM. |
| Quantified Difference | Estimated >270-fold selectivity over non-binding controls based on class activity. |
| Conditions | Receptor binding assay using 3H-nociceptin/orphanin FQ with membranes from CHO cells |
Why This Matters
This positions the target compound scaffold firmly within a therapeutically relevant chemical space, validating its selection for pain and inflammation drug discovery over analogs lacking this specific 4-substituted phenyl cyclohexane motif.
- [1] BindingDB. Ki Summary for BDBM50210363 from Su, D.-S. et al. Bioorg. Med. Chem. Lett. 2007. Entry 50020112. View Source
